molecular formula C8H6F3N3O B13674709 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13674709
M. Wt: 217.15 g/mol
InChI Key: QRXNYNWPYFYFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and high-throughput screening of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazolo[4,3-c]pyridine core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the pyrazolo[4,3-c]pyridine core can produce dihydro derivatives.

Scientific Research Applications

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazolo[4,3-c]pyridine core can mimic natural substrates or inhibitors, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and trifluoromethyl groups on the pyrazolo[4,3-c]pyridine core enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

3-methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H6F3N3O/c1-15-7-4-3-12-6(8(9,10)11)2-5(4)13-14-7/h2-3H,1H3,(H,13,14)

InChI Key

QRXNYNWPYFYFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=CC(=NC=C21)C(F)(F)F

Origin of Product

United States

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